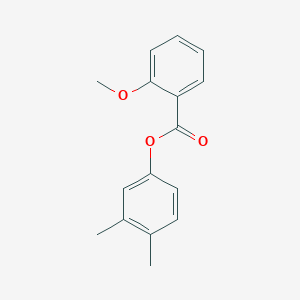

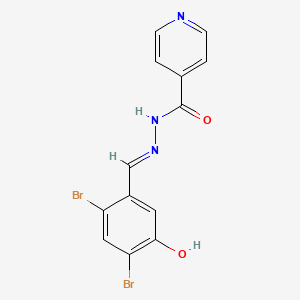

![molecular formula C14H20N2O4S B5504512 N-(2-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide CAS No. 6077-32-3](/img/structure/B5504512.png)

N-(2-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to N-(2-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide often involves palladium-catalyzed reactions or other sophisticated organic synthesis methods. For instance, Sakamoto et al. (1988) described a one-step synthesis of 1-methylsulfonyl-indoles from N-(2-halophenyl)methanesulfonamides, demonstrating a method that could potentially be adapted for the synthesis of the target compound (Sakamoto et al., 1988).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(2-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide has been extensively studied, revealing insights into their conformation and bonding. Gowda et al. (2007) explored the structure of N-(3,4-Dimethylphenyl)methanesulfonamide, highlighting the anti conformation of the N—H bond, which is significant for understanding the molecular orientation and potential receptor interactions of the target compound (Gowda, Foro, & Fuess, 2007).

Chemical Reactions and Properties

The chemical reactivity and properties of methanesulfonamide derivatives provide insights into their behavior in various chemical environments. Aizina et al. (2012) described the high electrophilic reactivity of a phenylmethanesulfonamide derivative, suggesting similar reactivity patterns for N-(2-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide (Aizina, Levkovskaya, & Rozentsveig, 2012).

Physical Properties Analysis

The physical properties of methanesulfonamide derivatives, including melting points, boiling points, and solubility, are crucial for their application in various fields. Karabacak, Cinar, and Kurt (2010) conducted a DFT study on N-(2-methylphenyl)methanesulfonamide, providing valuable data on vibrational transitions and NMR chemical shifts that could be analogous to the target compound (Karabacak, Cinar, & Kurt, 2010).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity with different reagents, stability under various conditions, and interaction with biological targets, is essential for the application of methanesulfonamide derivatives. Shealy, Krauth, and Laster (1984) explored the antineoplastic activity of a (methylsulfonyl)methanesulfonate derivative, indicating the potential biological activity of similar compounds (Shealy, Krauth, & Laster, 1984).

Scientific Research Applications

Synthesis and Molecular Structure Analysis

- A study by Matlock et al. (2015) describes the synthesis of C-substituted morpholines, which could potentially include compounds similar to N-(2-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide. These syntheses involve reactions with α-phenylvinylsulfonium salts and are notable for their high regio- and diastereoselectivity (Matlock et al., 2015).

- Karabacak et al. (2010) conducted a DFT-based computational study on molecules including N-(2-methylphenyl)methanesulfonamide, focusing on molecular conformation, NMR chemical shifts, and vibrational transitions. This research provides valuable insights into the structural and electronic properties of such compounds (Karabacak et al., 2010).

Biological and Medicinal Chemistry Applications

- The antimicrobial properties of sulfonamides, which include derivatives similar to N-(2-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide, were investigated by Oliveira et al. (2015). They studied the antimicrobial and modulating activity of sulfonamides against various strains of bacteria and fungi. The study highlights the potential use of such compounds in combating multi-drug-resistant microorganisms (Oliveira et al., 2015).

- Supuran et al. (2013) synthesized aromatic sulfonamide inhibitors, including compounds structurally related to N-(2-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide, and tested them as inhibitors of various carbonic anhydrase isoenzymes. These inhibitors showed nanomolar inhibitory concentrations, indicating their potential as therapeutic agents (Supuran et al., 2013).

properties

IUPAC Name |

N-(2-methylphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4S/c1-12-5-3-4-6-13(12)16(21(2,18)19)11-14(17)15-7-9-20-10-8-15/h3-6H,7-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRHISEUBGQGSIJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N(CC(=O)N2CCOCC2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50351251 |

Source

|

| Record name | ST008219 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6077-32-3 |

Source

|

| Record name | ST008219 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50351251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(acetylamino)phenyl]-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5504446.png)

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5504453.png)

![2-[(2-fluorobenzylidene)amino]phenol](/img/structure/B5504459.png)

![(3R*,4R*)-1-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5504479.png)

![N-methyl-4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5504485.png)

![2-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B5504497.png)

![N-[4-(3-methyl-1-piperidinyl)benzyl]-4-(4-morpholinyl)benzamide](/img/structure/B5504516.png)

![N-1,9-dioxaspiro[5.5]undec-4-ylpyridine-3-sulfonamide](/img/structure/B5504527.png)